5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C9H10ClN3O3 and a molecular weight of 243.65 g/mol . It is known for being an intermediate in the preparation of tipiracil, a thymidine phosphorylase inhibitor used in the treatment of metastatic colorectal cancer.
Preparation Methods
The synthesis of 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione involves several steps. One common method includes the reaction of 5-chlorouracil with 2-oxo-1-pyrrolidinecarboxaldehyde under specific conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. In the case of tipiracil, it inhibits thymidine phosphorylase, an enzyme involved in nucleotide metabolism. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is unique due to its specific structure and properties. Similar compounds include:
Tipiracil: A thymidine phosphorylase inhibitor used in cancer treatment.
5-Chlorouracil: A precursor in the synthesis of various pyrimidine derivatives.
2-Oxo-1-pyrrolidinecarboxaldehyde: A key intermediate in the synthesis of pyrrolidine derivatives.
These compounds share structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C9H12ClN3O3 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
5-chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12ClN3O3/c10-7-5(11-9(16)12-8(7)15)4-13-3-1-2-6(13)14/h5,7H,1-4H2,(H2,11,12,15,16) |
InChI Key |
NHBRGMFGMJDRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2C(C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.